Galectin-4C Domain Binding Preference for Galβ1-4Glc Core (Type 5/6) Over Type 1 and Type 2
In a 2024 systematic NMR and ITC study of galectin-4 (Gal-4) interactions with ABH blood group antigens, the C-terminal domain (Gal-4C) demonstrated a clear preference for the type-6 core presentation (Galβ1-4Glc, structurally equivalent to the vendor-designated type 5 core) over type-1 (Galβ1-3GlcNAc) and type-2 (Galβ1-4GlcNAc) analogs. The binding preference was approximately 2-fold higher in affinity for the type-6 presentation compared to the type-1 and type-2 presentations, which behaved similarly to each other [1]. This result was obtained using ligand- and receptor-based NMR strategies assisted by molecular modeling. The same preference was also observed for the N-terminal domain (Gal-4N) in a prior study, confirming the domain-independent nature of this core structure preference [1].
| Evidence Dimension | Galectin-4C/N domain binding affinity (relative) |
|---|---|
| Target Compound Data | Type-6 presentation (Galβ1-4Glc core, equivalent to vendor type 5): ~2-fold higher affinity over type-1/type-2 |
| Comparator Or Baseline | Type-1 (Galβ1-3GlcNAc) and Type-2 (Galβ1-4GlcNAc): baseline affinity (similar to each other) |
| Quantified Difference | Approximately 2-fold preference for Galβ1-4Glc core over Galβ1-3GlcNAc and Galβ1-4GlcNAc cores |
| Conditions | NMR spectroscopy (ligand- and receptor-based strategies) and isothermal titration calorimetry (ITC); recombinant human galectin-4 C-terminal domain (Gal-4C) and N-terminal domain (Gal-4N); B-tetrasaccharide antigens with different core presentations |
Why This Matters
For researchers studying galectin-mediated immune recognition or designing galectin-targeted assays, this compound's core structure provides up to 2-fold higher binding signal compared to type 1 or type 2 B-tetrasaccharides, directly impacting assay sensitivity and data interpretability.
- [1] Quintana JI, et al. Different roles of the heterodimer architecture of galectin-4 in selective recognition of oligosaccharides and lipopolysaccharides having ABH antigens. J Biol Chem. 2024;300(8):107577. doi:10.1016/j.jbc.2024.107577. View Source
